molecular formula C10H9NS B155899 2-Methyl-4-phenylthiazole CAS No. 1826-16-0

2-Methyl-4-phenylthiazole

Cat. No. B155899
CAS RN: 1826-16-0
M. Wt: 175.25 g/mol
InChI Key: XROORURTAQOYLW-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylthiazole is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Although the provided papers do not directly discuss 2-Methyl-4-phenylthiazole, they do provide insights into related thiazole derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amino compounds with carbon disulfide or other sulfur-containing reagents. For instance, the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one, a related oxazole, is achieved through nucleophilic ring opening followed by cyclization . Similarly, 2-phenylbenzothiazoles are synthesized from o-aminothiophenol disulfides and substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 2-Methyl-4-phenylthiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of aromatic moieties and heteroatoms that contribute to the compound's reactivity and physical properties. For example, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole has been determined by X-ray analysis, revealing bond distances that are indicative of the aromatic nature of the thiazole ring10. These structural insights are valuable for understanding the electronic distribution and potential reactivity of 2-Methyl-4-phenylthiazole.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often facilitated by the reactivity of the sulfur atom. The study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt provides insights into the reactivity of sulfur in electrophilic and radical attacks . This suggests that 2-Methyl-4-phenylthiazole may also undergo similar reactions, with the methyl and phenyl substituents influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the optical properties of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole have been studied, revealing information about its dielectric susceptibility and birefringence . Although this compound is not a direct analogue of 2-Methyl-4-phenylthiazole, the study demonstrates the potential for thiazole derivatives to exhibit interesting optical properties. Additionally, the antitumor activity of 2-phenylbenzothiazoles highlights the biological relevance of thiazole derivatives .

Scientific Research Applications

Antimycobacterial Activity

A study by Shinde et al. (2019) synthesized derivatives of 4-methyl-2-arylthiazole, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential as antitubercular candidates Shinde et al., 2019.

Microwave Irradiation Synthesis

Khrustalev (2009) explored the synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation, noting their broad spectrum of biological activities including antipyretic and analgesic properties Khrustalev, 2009.

Fluorescence Probe for Inorganic Phosphates

Feng et al. (2017) designed and synthesized a 4-phenylthiazole-Cu2+ ensemble as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its application in bioimaging Feng et al., 2017.

Reactivity in Ruthenium Catalyzed Arylations

Daher et al. (2019) investigated the reactivity of 4-phenylthiazoles in Ruthenium-catalyzed direct arylations, revealing that the introduction of an aryl unit at the C5-position enhances reactivity, influencing the electronic properties of the resultant compounds Daher et al., 2019.

Antimicrobial and DNA Cleavage Activities

Karabasannavar et al. (2017) synthesized Schiff base ligands from 4-phenylthiazole derivatives, which exhibited antimicrobial activity and DNA cleavage, indicating their potential in biological applications Karabasannavar et al., 2017.

Corrosion Inhibition in Stainless Steel

Fouda and Ellithy (2009) demonstrated that 4-phenylthiazole derivatives act as corrosion inhibitors for stainless steel in acidic environments, providing insights into industrial applications Fouda & Ellithy, 2009.

Photometric Determination

Lundgren (1956) focused on the photometric determination of 2-phenylthiazole derivatives, contributing to the analytical methods for these compounds Lundgren, 1956.

Osteoblastic Cells and Bone Weight Loss

Yamaguchi et al. (1999) synthesized 4-phenylthiazole derivatives and tested their effects on interleukin-6 secretion in osteoblastic cells, finding significant suppression of bone weight loss in mice Yamaguchi et al., 1999.

Development of Potent Antagonists

Scheiff et al. (2010) investigated 2-amino-5-benzoyl-4-phenylthiazole derivatives, finding them to be potent and selective antagonists in adenosine receptor binding studies Scheiff et al., 2010.

Catalyst Activation and Hydrogenation

Saleem et al. (2014) explored catalyst activation with complexes involving 1,2,3-triazole-based organochalcogen ligands, including 4-phenylthiazole, for transfer hydrogenation and oxidation processes Saleem et al., 2014.

Antibacterial Activity and Membrane Disruption

Fan et al. (2020) synthesized phenylthiazole derivatives displaying potent antibacterial activities and demonstrated their ability to disrupt bacterial cell membranes Fan et al., 2020.

Anti-inflammatory and Analgesic Agents

Thore et al. (2016) reported the synthesis of 5-methyl-2-phenylthiazole-4-substituted heteroazoles, showing promise as anti-inflammatory and analgesic agents Thore et al., 2016.

Safety And Hazards

2-Methyl-4-phenylthiazole is classified as an irritant . It may cause respiratory tract irritation, skin irritation, and serious eye irritation . Safety data sheets recommend avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROORURTAQOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342780
Record name 2-Methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylthiazole

CAS RN

1826-16-0
Record name 2-Methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add thioacetamide (0.09 g, 1.2 mmol) to a solution of 2-bromoacetophenone (0.2 g, 1.0 mmol) in 30 mL dioxane. Stir at room temperature for 4 hours, dilute with ethyl acetate, wash sequentially with aqueous sodium carbonate (3×15 mL) and water (3×20 mL). Dry the organic phase over sodium sulfate, concentrate under reduced pressure, and subject the residue to silica gel chromatography, eluting with hexane containing 10% ethyl acetate to provide the desired compound in 78% yield. MS(ES+): m/z=176.1 (M+H)+
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
G Knaus, AI Meyers - The Journal of Organic Chemistry, 1974 - ACS Publications
… performed by forming the lithio derivative of 2-methyl-4phenylthiazole 15 followed by sequential addition of 2,4dimethylthiazole (1, R = Me) and methyl iodide, both at -78. The products …
Number of citations: 35 pubs.acs.org
Y Sekizawa, T Kikuchi, A Suzuki - Japanese Journal of Ichthyology, 1971 - jstage.jst.go.jp
Surveys were performed regarding the electrophysiological characteristics of inhalation. anesthesia with 2-amino-4-phenylthiazole upon carp (Cyprinus carpio Linnaeus). Major …
Number of citations: 16 www.jstage.jst.go.jp
AY Lepeshkin, KF Turchin, AL Sedov… - Russian Chemical …, 2007 - Springer
… However, 2 methyl 4 phenylthiazole can be prepared only by heating α bromo acetophenone with thioacetamide in anhydrous EtOH in the presence of gaseous hydrogen chloride for …
Number of citations: 9 link.springer.com
A Daher, D Jacquemin, V Guerchais… - Applied …, 2019 - Wiley Online Library
… to that of the thiazole ring) of 2-methyl-4-phenylthiazole are not suitable to promote the CH … via Pd-catalyzed direct arylations of 2-methyl-4-phenylthiazole with a set of aryl bromides …
Number of citations: 2 onlinelibrary.wiley.com
AY Liakina, AA Formanovsky, IS Popova… - Chemistry of Heterocyclic …, 2005 - Springer
… It was shown that in the case of 2-methyl-4-phenylthiazole the presence of a stabilizing anion of the phenyl substituent in position 4 of the thiazole increases the acidity of the hydrogen …
Number of citations: 7 link.springer.com
GB Behera, JN Kar, RC Acharya… - The Journal of Organic …, 1973 - ACS Publications
… Table II Qüaternization of 2-Methyl-4-phenylthiazole wiTh CHgl in Different Solvents … by the method of Hantzsch,22 The compounds are 2-methyl-4-phenylthiazole, mp 66 (lit.22 mp 67); ,…
Number of citations: 28 pubs.acs.org
AS Shawali, MI Ali, AA Fahmi - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… x-Bromoanilides (I) also, reacted with thioacetamide to give 2-methyl-4-phenylthiazole5-carboxanilides (XIII). Both compounds XII and XIII have not yet been reported. Their structures …
Number of citations: 5 www.journal.csj.jp
G Knaus, AI Meyers - The Journal of Organic Chemistry, 1974 - ACS Publications
… lithium, followed by addition of 2-methyl-4-phenylthiazole at -78, … 2-methyl-4-phenylthiazole (79%). Further distillation at an … by the addition of 2-methyl-4phenylthiazole and work-up as …
Number of citations: 36 pubs.acs.org
A Thomas, H Ila, H Junjappa - Tetrahedron, 1990 - Elsevier
… The acidities of C-5 and a-methyl protons in 2-methyl-4phenylthiazole (16) are reported to be very close and it has been shown that the 5-lithio salt 1'1 is formed kinetically with n-…
Number of citations: 6 www.sciencedirect.com
A Usman, IA Razak, HK Fun… - … Section C: Crystal …, 2002 - scripts.iucr.org
… We have investigated the photoreactions of phenanthroquinone with 2-methyl-4-phenylthiazole, and isolated the title compound, (I [link] ), as a product. An X-ray crystal structure …
Number of citations: 9 scripts.iucr.org

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